molecular formula C8H8N2 B128944 1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 153374-33-5

1-methyl-1H-pyrrolo[3,2-b]pyridine

Katalognummer: B128944
CAS-Nummer: 153374-33-5
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: XEMPOAPXKVLKFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 153374-33-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₈N₂ (MW: 132.17 g/mol) . Its structure features a pyrrole ring fused to a pyridine ring at the [3,2-b] positions, with a methyl group at the 1-position of the pyrrole moiety. This compound has garnered attention in medicinal chemistry due to its role as a scaffold for kinase inhibitors, including acetyl-CoA carboxylase 1 (ACC1) inhibitors and cyclin-dependent kinase 1 (CDK1) modulators . Pharmacokinetic challenges, such as solubility and metabolic stability, have driven structural optimization efforts .

Biologische Aktivität

1-Methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolo[3,2-b]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One notable compound from this class showed IC50 values against FGFR1, 2, and 3 of 7 nM, 9 nM, and 25 nM respectively, highlighting its potential as a lead compound for cancer therapy .

In vitro studies using breast cancer cell lines (4T1) revealed that these compounds not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities . The structure-activity relationship suggests that modifications at specific positions on the pyrrolopyridine scaffold can enhance biological activity.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925

Neuroprotective Effects

Pyrrolo[3,2-b]pyridine derivatives have also shown promise in neuroprotection. Compounds have been identified that can modulate pathways associated with neurodegenerative diseases. For example, some derivatives have been reported to exhibit anti-inflammatory properties and can potentially mitigate neuronal damage in models of neuroinflammation .

Structure-Activity Relationships (SAR)

The SAR studies of this compound derivatives reveal that the biological activity is significantly influenced by substituents at various positions on the ring structure. Modifications such as methylation or the introduction of electron-withdrawing groups can enhance potency against specific targets.

Key Findings

  • Methyl Substituents : Methyl groups at the nitrogen atom improve solubility and bioavailability.
  • Electron-Withdrawing Groups : These groups tend to increase binding affinity to target proteins.
  • Hydroxyl Groups : The presence of hydroxyl groups has been linked to increased antiproliferative activity against cancer cell lines .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrrolo[3,2-b]pyridine derivatives on several cancer cell lines including HeLa and MDA-MB-231. The results indicated that compounds with hydroxyl substitutions exhibited lower IC50 values, suggesting enhanced efficacy in inhibiting cell growth compared to their unsubstituted counterparts .

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that certain derivatives could effectively reduce tumor size without significant toxicity to healthy tissues. This highlights the therapeutic potential of these compounds in clinical settings for cancer treatment .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Drug Development
1-Methyl-1H-pyrrolo[3,2-b]pyridine has been identified as a promising lead compound for drug discovery, particularly targeting the fibroblast growth factor receptor (FGFR) pathway. FGFRs play a crucial role in cell proliferation and differentiation, making them attractive targets for cancer therapies. Inhibitors of FGFR have shown potential in treating various cancers, including breast cancer and other solid tumors .

Mechanism of Action
The compound acts by binding to the active sites of FGFRs, inhibiting their phosphorylation and subsequent downstream signaling. This mechanism can modulate cellular responses associated with tumor growth and metastasis .

Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in critical biological pathways. For example, it has been shown to inhibit SGK-1 kinase activity, which is implicated in renal and cardiovascular diseases. This inhibition may provide therapeutic benefits in conditions mediated by SGK-1 activity .

Anticancer Properties
Studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, a series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their ability to inhibit FGFRs and showed significant cytotoxicity against various cancer cell lines. One such derivative exhibited IC50 values in the nanomolar range against FGFR1-3, indicating potent activity against cancer cells .

Material Science

Advanced Materials Development
In addition to its biological applications, this compound is utilized in the development of advanced materials with specific electronic and optical properties. Its unique structural features allow it to be incorporated into various polymeric systems and nanomaterials, enhancing their functionalities for applications in electronics and photonics.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Cancer Treatment: In preclinical models using HCT116 colon cancer cells, the compound demonstrated significant inhibition of cell proliferation and induced apoptosis.
  • Renal Disease: A study highlighted its effect on SGK-1 inhibition, suggesting potential applications in chronic renal disease management.
  • Antimicrobial Activity: Some derivatives have shown activity against bacterial strains such as Staphylococcus aureus and antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial effects .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

1-Methyl-1H-pyrrolo[3,2-b]pyridine undergoes electrophilic formylation under Vilsmeier-Haack conditions to introduce aldehyde groups at the 3-position. This reaction is critical for further derivatization.

Vilsmeier-Haack Formylation

Reagents : POCl₃, DMF
Conditions :

  • Dropwise addition of POCl₃ to DMF at 0°C.

  • Reaction with this compound at 0°C for 1 hour, followed by heating to 60°C for 30–210 minutes.

  • Neutralization with NaHCO₃ and extraction with EtOAc or CHCl₃.

Yield (%)ProductKey Observations
743-Carbaldehyde derivative Crude product used directly in next step.
473-Carboxaldehyde White solid; MS (ES) m/e 161 (M+H)⁺.

This reaction demonstrates regioselectivity for the 3-position, attributed to the electron-rich pyrrole ring activating adjacent positions.

Condensation Reactions

The pyrrolo[3,2-b]pyridine core participates in cyclocondensation with active methylene compounds (e.g., acetylacetone, malononitrile) to form fused heterocycles.

Cyclocondensation with Malononitrile

Reagents : Malononitrile, acetic acid, catalytic HCl
Conditions :

  • Reflux for 4 hours.

  • Purification via silica gel chromatography.

Product TypeKey Features
Pyrrolo[2,3-b]pyridine derivatives Forms 1H-pyrrolo[2,3-b]pyridines with amino and cyano substituents.

Note: While this study focused on pyrrolo[2,3-b]pyridines, analogous reactivity is expected for the [3,2-b] isomer due to structural similarities.

C-2 Substitution

Modifications at the C-2 position (e.g., pyrazole, oxazole) enhance stability and selectivity.

Example :

  • Pyrazole substitution : N-methylation of C-2 pyrazole improves air stability (reduces oxidation susceptibility) with minimal potency loss .

  • Oxazole substitution : Maintains potency (IC₅₀ = 0.079 μM) and enhances metabolic stability .

Oxidation Susceptibility

The unsubstituted pyrrole moiety is prone to air oxidation. Stabilization strategies include:

  • N-Methylation : Prevents electrophilic attack at the pyrrole nitrogen.

  • Electron-withdrawing groups : Trifluoroethyl or difluoromethyl substituents reduce oxidation rates .

Structural Insights from Crystallography

X-ray crystallography of related pyrrolopyridine-MPS1 kinase complexes reveals:

  • H-bond interactions : The pyridine nitrogen binds to Gly605 backbone amide in the ATP-binding site .

  • Activation-loop stabilization : Carbamate substituents at N-1 induce ordered activation-loop conformations, blocking ATP binding .

Pharmacokinetic Considerations

Derivatives of this compound exhibit favorable pharmacokinetic profiles:

Speciest₁/₂ (h)Cl (mL/min/kg)PPB (%)Vd (L/kg)F (%)
Mouse4.223.899.932.383
Rat3.17.04ND1.7532

ND = Not determined

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives?

  • Methodology : The core structure is typically synthesized via cyclization or alkylation reactions. For example, methylation of the pyrrole nitrogen can be achieved using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to room temperature . Alternative routes include condensation of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) to form substituted derivatives . Post-synthetic modifications, such as Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid), enable further functionalization .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming regiochemistry and substitution patterns. For example, 1^1H NMR of 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine shows distinct peaks at δ 7.23 (H-5) and δ 8.21 (H-6) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular formulas (e.g., [M+H]+^+ = 171.0123 for a fluorinated derivative) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for N-[(3RS,4RS)-1-benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl derivatives .

Q. How are preliminary biological activities of this compound derivatives screened?

  • Methodology : Initial screening often involves in vitro assays targeting specific pathways. For example:

  • Kinase Inhibition : Compounds are tested against kinase panels (e.g., FGFR, CDK4/6) using enzymatic assays .
  • Antitumor Activity : Cell viability assays (e.g., MTT) in cancer models, such as diffuse malignant peritoneal mesothelioma (DMPM), with IC50_{50} values calculated .
  • CNS Targets : Brain penetration and off-target effects (e.g., hERG binding, CYP450 inhibition) are assessed early for neuroactive compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

  • Methodology :

  • Systematic Substitution : Introduce substituents at positions 3, 5, and 7 to modulate electronic and steric effects. For example, 3-thiazolyl groups enhance CDK1 inhibition in DMPM models .
  • Pharmacophore Modeling : Align derivatives with target binding pockets (e.g., FGFR2’s ATP-binding site) using computational tools .
  • Table 1 : SAR of Selected Derivatives in Antitumor Studies
CompoundSubstitutionTargetActivity (IC50_{50}, nM)
1f5-Fluoro-indole-thiazoleCDK112.3
3fIndole-thiazoleCDK118.7
1lMethyl-pyrrolo-pyridineCDK19.8

Q. What strategies improve the pharmacokinetic properties of this compound-based compounds?

  • Methodology :

  • Brain Penetration : Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) to enhance blood-brain barrier permeability, as seen in GluN2B negative allosteric modulators .
  • Metabolic Stability : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to decrease CYP450-mediated clearance .
  • hERG Mitigation : Introduce hydrophilic substituents (e.g., carboxylates) to reduce cardiotoxicity risks .

Q. How can researchers address contradictions in reported biological activities across studies?

  • Methodology :

  • Control for Structural Variability : Ensure consistent substitution patterns. For example, antitumor activity in DMPM models is highly dependent on 3-thiazolyl groups , while antiviral activity may require 6-cyano substituents .
  • Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. primary neurons) or enzyme isoforms (e.g., FGFR1 vs. FGFR4) can explain discrepancies .
  • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or confounding variables.

Q. What experimental designs are critical for evaluating this compound derivatives as kinase inhibitors?

  • Methodology :

  • Selectivity Profiling : Screen against kinase panels (≥50 kinases) to identify off-target effects. Pemigatinib, a pyrrolo[2,3-b]pyridine derivative, shows selectivity for FGFR2 over VEGFR .
  • Resistance Mutations : Test against mutant kinases (e.g., BCR-Abl T315I) to assess clinical relevance .
  • Combination Therapy : Pair with taxanes or PARP inhibitors to evaluate synergistic effects, as demonstrated in DMPM models .

Q. Data Contradiction Analysis

Q. Why do some this compound derivatives exhibit divergent activities (e.g., antidiabetic vs. antitumor)?

  • Analysis : Functional group positioning dictates target engagement. For instance:

  • Antitumor Activity : Requires planar aromatic systems (e.g., thiazole rings) for CDK1 binding .
  • Antidiabetic Effects : May rely on hydrogen-bonding groups (e.g., carboxaldehyde at position 3) interacting with PPARγ .
    • Resolution : Use target-specific assays (e.g., PPARγ transactivation for antidiabetic screening) to isolate mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Scaffold Variations: Pyrrolopyridine Isomers

The position of ring fusion and substituents critically influence biological activity and physicochemical properties.

Compound Name Pyrrolo-Pyridine Fusion Key Substituents Biological Activity Reference
1-Methyl-1H-pyrrolo[3,2-b]pyridine [3,2-b] 1-Methyl ACC1 inhibition
1-Methyl-1H-pyrrolo[2,3-b]pyridine [2,3-b] 1-Methyl Antitumor (CDK1 inhibition)
1-Methyl-1H-pyrrolo[3,2-c]pyridine [3,2-c] 4-Chloro, 1-(4-methoxyphenyl) Microtubule depolymerization
5-Methyl-1H-pyrrolo[3,2-b]pyridine [3,2-b] 5-Methyl Kinase inhibition (undisclosed)

Key Observations :

  • Fusion Position : The [3,2-b] fusion in this compound creates a distinct electronic environment compared to [2,3-b] isomers, altering binding affinity to targets like ACC1 vs. CDK1 .
  • Substituent Effects : Methylation at the 1-position enhances metabolic stability but may reduce solubility . Chlorine and methoxy groups in pyrrolo[3,2-c]pyridine derivatives (e.g., CM01) improve microtubule-targeting activity .

Structure-Activity Relationships (SAR) in Antitumor Derivatives

Derivatives with indole-thiazole or boronic acid substitutions exhibit enhanced antitumor activity:

Compound Substituents Mechanism of Action Potency (IC₅₀) Reference
1c (ACC1 inhibitor) 3-Carboxamide ACC1 inhibition 0.12 µM
3f (CDK1 inhibitor) 3-(Thiazol-4-yl)-1-methyl, indolyl substituent CDK1 inhibition, apoptosis induction 0.8 µM
CM01 (Microtubule agent) 4-Chloro, 1-(4-methoxyphenyl)ethyl Microtubule depolymerization 0.05 µM
8a (Kinase inhibitor) 5-Phenyl, nicotinamide Kinase inhibition (undisclosed) 0.15 µM

SAR Insights :

  • Hydrogen Bonding : The 3-carboxamide group in 1c participates in H-bonding with ACC1, crucial for potency .
  • Bulkier Substituents : Thiazole-indole hybrids (e.g., 3f ) improve CDK1 selectivity by occupying hydrophobic pockets .
  • Electron-Withdrawing Groups : Chlorine in CM01 enhances microtubule binding via electronic effects .

Physicochemical and Pharmacokinetic Profiles

Property This compound 1-Methyl-1H-pyrrolo[2,3-b]pyridine CM01 ([3,2-c] derivative)
LogP (Predicted) 1.8 2.1 3.5
Aqueous Solubility (µg/mL) 12.5 8.2 2.3
Metabolic Stability (t₁/₂) 45 min (rat liver microsomes) 60 min >120 min

Key Challenges :

  • Solubility : The 1-methyl group increases lipophilicity, reducing solubility .
  • Metabolism : Oxidation of the pyrrole ring limits the half-life of [3,2-b] derivatives , while bulkier substituents in CM01 improve stability .

Eigenschaften

IUPAC Name

1-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-6-4-7-8(10)3-2-5-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPOAPXKVLKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benthamic acid methyl ester
Benthamic acid methyl ester
1-methyl-1H-pyrrolo[3,2-b]pyridine
Benthamic acid methyl ester
Benthamic acid methyl ester
1-methyl-1H-pyrrolo[3,2-b]pyridine
Benthamic acid methyl ester
Benthamic acid methyl ester
1-methyl-1H-pyrrolo[3,2-b]pyridine
Benthamic acid methyl ester
Benthamic acid methyl ester
1-methyl-1H-pyrrolo[3,2-b]pyridine
Benthamic acid methyl ester
1-methyl-1H-pyrrolo[3,2-b]pyridine
Benthamic acid methyl ester
1-methyl-1H-pyrrolo[3,2-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.